1-Methylpiperidine-3-carbonyl chloride hydrochloride
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Overview
Description
1-Methylpiperidine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H13Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
The synthesis of 1-Methylpiperidine-3-carbonyl chloride hydrochloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also incorporate purification steps such as recrystallization and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
1-Methylpiperidine-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-3-carboxylic acid.
Reduction: It can be reduced to 1-methylpiperidine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, and carboxylic acids .
Scientific Research Applications
1-Methylpiperidine-3-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the development of drugs for treating conditions such as hypertension and cancer.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
1-Methylpiperidine-3-carbonyl chloride hydrochloride can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Another piperidine derivative used in the synthesis of pharmaceuticals.
1-Benzylpiperidine: Known for its use in the synthesis of psychoactive substances.
4-Methylpiperidine: Used in the production of rubber chemicals and other industrial applications.
The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of a wide range of biologically active molecules .
Properties
IUPAC Name |
1-methylpiperidine-3-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNHFMSEHXAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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